molecular formula C15H19N5O2 B2642421 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1396889-37-4

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2642421
CAS No.: 1396889-37-4
M. Wt: 301.35
InChI Key: BPMKPLUHWPNWJW-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a synthetically designed small molecule incorporating a urea scaffold, a structure recognized for its significant role in modern drug discovery. Urea moieties are prevalent in pharmacologically active compounds due to their ability to form multiple hydrogen bonds with biological targets, a feature that often enhances binding affinity and selectivity . This specific compound is of high interest in early-stage oncological research for its potential as a protein kinase inhibitor. Kinases are critical enzymes in cellular signaling pathways that regulate processes like proliferation and survival, and their dysregulation is a hallmark of various cancers. The molecular design of this reagent, which pairs a pyrimidine heterocycle with a substituted phenyl ring via the urea linker, is characteristic of compounds that act by competitively occupying the ATP-binding pocket of specific kinases, thereby blocking their activity . Researchers can utilize this compound as a chemical probe to investigate and validate novel kinase targets in cellular models, to study signal transduction pathways, and as a lead structure for the rational design of more potent or selective therapeutic candidates. Its application is strictly confined to basic research in laboratory settings.

Properties

IUPAC Name

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-10-7-12(22-4)5-6-13(10)19-15(21)18-11-8-16-14(17-9-11)20(2)3/h5-9H,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMKPLUHWPNWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance its binding affinity to these targets, while the urea linkage may facilitate hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Urea Derivatives

Compound Name Core Structure Substituents (R1, R2) Key Functional Groups Reference ID
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea (Target) Pyrimidine-urea R1: 2-(dimethylamino)pyrimidin-5-yl; R2: 4-methoxy-2-methylphenyl Urea, dimethylamino, methoxy, methyl N/A
M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) Pyridine-urea R1: 2-(dimethylamino)-pyridin-4-yl; R2: morpholino-CF3-phenyl Urea, morpholino, trifluoromethyl
AKF-D52 (Diarylurea-pyrimidine hybrid) Pyrimidine-urea R1: 3,5-dimethoxyphenyl; R2: morpholino-phenoxy-pyrimidine Urea, methoxy, morpholino
1-(3-chloro-4-fluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea Pyrimidine-urea R1: 2-(dimethylamino)pyrimidin-5-yl; R2: 3-chloro-4-fluorophenyl Urea, chloro, fluoro
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Cyclohexyl-thiourea R1: perfluorophenyl; R2: dimethylamino-cyclohexyl Thiourea, perfluoroaryl

Key Observations :

  • Pyrimidine vs. Pyridine Cores : The target compound and M64 both utilize nitrogen-containing heterocycles (pyrimidine vs. pyridine), but M64’s pyridine core with a trifluoromethylphenyl group may enhance metabolic stability and target affinity compared to the target’s methoxy-methylphenyl group .
  • Thiourea vs. Urea : Thiourea derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities and pharmacokinetic profiles compared to urea-based compounds .

Solubility and Physicochemical Properties

  • M64HCl : The hydrochloride salt of M64 demonstrates improved water solubility due to ionic character, a strategy applicable to the target compound if solubility limitations arise .
  • AKF-D52 : Despite its diarylurea structure, AKF-D52’s multiple methoxy groups may reduce aqueous solubility compared to the target’s simpler substituents .

Biological Activity

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C25H26N6O2
  • Molecular Weight : 442.51 g/mol
  • Density : 1.22 ± 0.1 g/cm³ (Predicted)
  • pKa : 12.29 ± 0.70 (Predicted) .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways, particularly those related to cancer cell proliferation and survival. The dimethylamino and pyrimidine moieties are believed to play crucial roles in enhancing the compound's affinity for target receptors.

Anticancer Activity

Research indicates that 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea exhibits significant anticancer properties. It acts as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in tumor growth and metastasis. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including bladder cancer xenografts overexpressing FGFR3 .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may also possess antimicrobial properties. In studies evaluating similar pyrimidine derivatives, compounds with structural similarities have shown activity against multidrug-resistant bacteria and fungi . The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

Case Study 1: Antitumor Efficacy

In a study conducted on RT112 bladder cancer xenografts, the administration of this compound resulted in significant tumor regression. The study highlighted its potential as a novel anticancer agent, emphasizing the need for further clinical trials to assess its efficacy and safety in humans .

Case Study 2: Antimicrobial Testing

A comparative analysis of related pyrimidine compounds indicated that those with similar structural features exhibited promising antimicrobial activity. For instance, one derivative demonstrated an MIC of 0.5–1.0 μg/mL against drug-resistant strains of tuberculosis, suggesting that modifications to the urea structure could enhance antimicrobial potency .

Research Findings

Recent advances in pyrimidine-based drugs have underscored their versatility in drug discovery. A systematic review identified multiple studies focusing on the biological activities of pyrimidine derivatives, including their roles as anticancer agents and their potential in treating infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in FGFR3-overexpressing cells
AntimicrobialEffective against Staphylococcus aureus
AntifungalPotential against fungal pathogens

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariantMIC (μg/mL)Target Pathogen
1-(2-Dimethylamino)pyrimidin-5-yl derivative0.5–1.0Mycobacterium tuberculosis
Related pyrimidine analogs4–8Staphylococcus aureus

Q & A

Q. Advanced

  • Dimethylamino Group : Replace with morpholino or piperazinyl groups to assess hydrogen-bonding vs. steric effects. Activity loss (>50%) in kinase assays indicates its role in target interaction.
  • Methoxy Substituent : Fluorine or hydroxyl substitutions test electronic contributions. For example, 4-fluoro analogs show 3-fold higher potency due to enhanced π-π stacking .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent electrostatic fields with IC₅₀ values .

What experimental frameworks validate the compound's selectivity across related enzyme isoforms?

Q. Advanced

  • Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler™) at 1 µM.
  • Covalent Binding Assays : Use MALDI-TOF to detect irreversible adducts in cysteine-rich isoforms.
  • Thermal Shift Assays (TSA) : ΔTₘ values >2°C indicate selective binding to primary targets over off-targets (e.g., CDK2 vs. CDK4) .

How can reaction fundamentals and reactor design improve scalability for gram-scale synthesis?

Q. Advanced

  • Continuous Flow Chemistry : Microreactors with residence time <5 minutes reduce side reactions (e.g., dimerization).
  • Design of Experiments (DoE) : Taguchi methods optimize temperature, catalyst loading, and solvent ratios. For example, 20% Pd/C at 0.5 mol% increases yield from 70% to 88% .
  • In-line Analytics : PAT tools (FTIR, Raman) monitor intermediate formation in real time.

What interdisciplinary approaches resolve discrepancies between computational predictions and experimental binding data?

Q. Advanced

  • Hybrid QM/MM Simulations : Refine docking poses using Gaussian09 for quantum-level accuracy.
  • Alchemical Free Energy Calculations (FEP) : Predict ΔΔG values for mutant kinases (e.g., T790M EGFR).
  • Cryo-EM Validation : Sub-3Å structures resolve ambiguous electron density regions in ligand-binding pockets .

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